Cas no 1803855-55-1 (2,5-Dimethoxy-3-fluorobenzylamine)

2,5-Dimethoxy-3-fluorobenzylamine 化学的及び物理的性質
名前と識別子
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- 2,5-Dimethoxy-3-fluorobenzylamine
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- インチ: 1S/C9H12FNO2/c1-12-7-3-6(5-11)9(13-2)8(10)4-7/h3-4H,5,11H2,1-2H3
- InChIKey: INVHKUKRXIHVBJ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC(CN)=C1OC)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 44.5
2,5-Dimethoxy-3-fluorobenzylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A012000431-500mg |
2,5-Dimethoxy-3-fluorobenzylamine |
1803855-55-1 | 97% | 500mg |
782.40 USD | 2021-07-04 | |
Alichem | A012000431-250mg |
2,5-Dimethoxy-3-fluorobenzylamine |
1803855-55-1 | 97% | 250mg |
489.60 USD | 2021-07-04 | |
Alichem | A012000431-1g |
2,5-Dimethoxy-3-fluorobenzylamine |
1803855-55-1 | 97% | 1g |
1,519.80 USD | 2021-07-04 |
2,5-Dimethoxy-3-fluorobenzylamine 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
2,5-Dimethoxy-3-fluorobenzylamineに関する追加情報
Recent Advances in the Application of 2,5-Dimethoxy-3-fluorobenzylamine (CAS: 1803855-55-1) in Chemical Biology and Pharmaceutical Research
2,5-Dimethoxy-3-fluorobenzylamine (CAS: 1803855-55-1) is a fluorinated benzylamine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique structural features including methoxy and fluorine substituents, has shown promising potential in various applications, particularly in drug discovery and development. Recent studies have explored its utility as a building block for novel bioactive molecules, with a focus on its role in modulating protein-ligand interactions and enhancing pharmacokinetic properties.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2,5-dimethoxy-3-fluorobenzylamine as a key intermediate in the synthesis of selective serotonin receptor modulators. The research demonstrated that the fluorine atom at the 3-position significantly influenced the binding affinity of the resulting compounds to target receptors, while the methoxy groups contributed to improved metabolic stability. The study reported a series of novel derivatives with enhanced selectivity profiles, highlighting the compound's versatility in medicinal chemistry.
In parallel research, scientists have explored the application of 1803855-55-1 in the development of positron emission tomography (PET) radiotracers. The fluorine atom in its structure makes it particularly valuable for 18F-labeling, a crucial aspect in radiopharmaceutical development. A recent publication in ACS Chemical Neuroscience described the successful incorporation of this building block into a novel PET tracer for imaging neurodegenerative diseases, demonstrating improved blood-brain barrier penetration and target specificity compared to previous generations of tracers.
The compound's unique electronic properties have also been investigated in materials science applications. Research published in Advanced Functional Materials in early 2024 revealed that derivatives of 2,5-dimethoxy-3-fluorobenzylamine could serve as effective dopants in organic semiconductor materials, enhancing charge transport properties while maintaining solution processability. This dual functionality opens new possibilities for the development of flexible electronic devices with potential biomedical applications.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient routes to produce 1803855-55-1 with higher yields and purity. A 2023 Organic Process Research & Development paper detailed a novel catalytic system that reduced the number of synthetic steps while minimizing hazardous byproducts, addressing both economic and environmental concerns in large-scale production. These process improvements are particularly significant given the growing demand for this compound in pharmaceutical development pipelines.
Looking forward, the unique properties of 2,5-dimethoxy-3-fluorobenzylamine continue to inspire innovative applications across multiple disciplines. Current research directions include its incorporation into covalent inhibitors for challenging drug targets, development of fluorescent probes for biological imaging, and exploration of its antimicrobial properties. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is poised to play an increasingly important role in bridging chemical biology with therapeutic development.
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